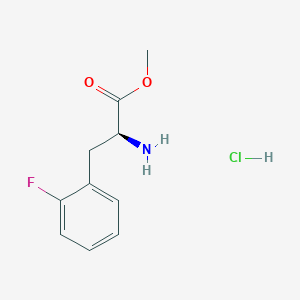
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
Descripción general
Descripción
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride, also known by its CAS number 457654-69-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.
- Molecular Formula : C10H13ClFNO2
- Molecular Weight : 233.67 g/mol
- CAS Number : 457654-69-2
- Purity : Typically available at 97% purity
This compound acts primarily as an amino acid derivative. Its structure allows it to interact with various biological targets, including neurotransmitter systems. The presence of the fluorine atom in its structure enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate exhibit antimicrobial properties. For instance, studies have shown that derivatives containing fluorinated phenyl groups can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 6 to 12.5 µg/mL against various pathogens, suggesting that (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate may possess comparable efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines reveal that this compound may exhibit selective toxicity towards certain types of cancer cells. For example, in studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), analogs demonstrated a significant cytotoxic effect compared to standard chemotherapeutic agents like 5-fluorouracil .
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at low concentrations.Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -
Neuroprotective Effects :
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Safety and Toxicology
While preliminary studies suggest promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data indicate low acute toxicity; however, long-term studies are warranted to assess chronic exposure effects.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(2-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBXLWIDAKRUBJ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















